molecular formula C10H12F2NO5P B071517 4-(Phosphonodifluoromethyl)-L-phenylalanine CAS No. 188642-79-7

4-(Phosphonodifluoromethyl)-L-phenylalanine

Cat. No. B071517
M. Wt: 295.18 g/mol
InChI Key: HRDUMKHDIFUQGB-QMMMGPOBSA-N
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Description

4-(Phosphonodifluoromethyl)-L-phenylalanine is a compound that plays a significant role in cellular signal transduction . It has a molecular formula of C10H12F2NO5P and a molecular weight of 295.18 g/mol .


Synthesis Analysis

The synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves the incorporation of phosphotyrosyl mimetic into signal transduction-directed peptides . This process is often used in the preparation of fluoro-4-(phosphonomethyl)-D,L-phenylalanine and hydroxy-4-(phosphonomethyl)-D,L-phenylalanine, which are suitably protected for solid-phase synthesis of peptides containing hydrolytically stable analogs of O-phosphotyrosine .


Chemical Reactions Analysis

The chemical reactions involving 4-(Phosphonodifluoromethyl)-L-phenylalanine are primarily related to its role in cellular signal transduction . It is incorporated into synthetic phosphotyrosyl-containing peptides based on cognate sequences surrounding these phosphotyrosyl residues .

Scientific Research Applications

  • Synthesis and Peptide Analogues : Burke et al. (1993) reported the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives, which were used for solid-phase synthesis of SH2-related peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke, Smyth, Otaka, & Roller, 1993).

  • Binding Affinity and Cellular Uptake : Stankovic et al. (1997) found that incorporating 4-phosphonodifluoromethyl-phenylalanine into SH2 targeted peptides and peptidomimetic ligands affected binding affinity and selectivity towards Src and Abl SH2 domains. This compound also helped in producing prodrugs with excellent cellular delivery and reconversion rates (Stankovic et al., 1997).

  • Inhibition of Insulin Receptor Dephosphorylation : Burke et al. (1994) demonstrated that a hexameric peptide containing phosphonodifluoromethyl phenylalanine was exceptionally potent in inhibiting PTP 1B-mediated dephosphorylation of the insulin receptor, indicating its potential as a powerful PTP inhibitor (Burke, Kole, & Roller, 1994).

  • Synthesis and Therapeutic Role in Signal Transduction : A review by Wardle et al. (2010) highlighted the development and application of 4-(phosphonodifluoromethyl)phenylalanine in peptidomimetic ligands targeting proteins in dysfunctional intracellular signal transduction pathways. The review also discussed the chemical synthesis and utility of related phosphotyrosine analogues (Wardle, Hudson, & Bligh, 2010).

  • Potent Inhibition of Protein-Tyrosine Phosphatases : Chen et al. (1995) found that phosphonodifluoromethyl phenylalanine was more effective than its counterpart phosphonomethyl phenylalanine in inhibiting protein tyrosine phosphatases. This was attributed to the introduction of fluorine atoms, enhancing binding affinity and mimicking phosphate ester oxygen in phosphotyrosine (Chen et al., 1995).

Safety And Hazards

The safety and hazards associated with 4-(Phosphonodifluoromethyl)-L-phenylalanine are not explicitly mentioned in the search results. It is recommended to handle this compound with care and follow standard safety protocols when working with it .

properties

IUPAC Name

(2S)-2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDUMKHDIFUQGB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phosphonodifluoromethyl)-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Phosphonodifluoromethyl)-L-phenylalanine
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4-(Phosphonodifluoromethyl)-L-phenylalanine
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4-(Phosphonodifluoromethyl)-L-phenylalanine
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4-(Phosphonodifluoromethyl)-L-phenylalanine
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4-(Phosphonodifluoromethyl)-L-phenylalanine
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4-(Phosphonodifluoromethyl)-L-phenylalanine

Citations

For This Compound
28
Citations
D Solas, RL Hale, DV Patel - The Journal of Organic Chemistry, 1996 - cir.nii.ac.jp
An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l- phenylalanine | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 詳細へ移動 検索フォームへ移動 論文 …
Number of citations: 98 cir.nii.ac.jp
M Arribat, F Cavelier, E Rémond - RSC Advances, 2020 - pubs.rsc.org
Since the discovery of (L)-phosphinothricin in the year 1970, the development of α-amino acids bearing a phosphorus group has been of renewed interest due to their diverse …
Number of citations: 21 pubs.rsc.org
A Ar, DMF PhOK - Emerging Fluorinated Motifs, 2020 - Wiley Online Library
Optically active aminophosphonates and aminophosphonic acids serve as isos teric or bio‐isosteric analogues of the corresponding amino acids, in which the planar and less bulky …
Number of citations: 0 onlinelibrary.wiley.com
TR Burke, K Lee - Accounts of chemical research, 2003 - ACS Publications
Phosphotyrosyl (pTyr) residues play important roles in cellular signal transduction by facilitating recognition and binding necessary for critical protein−protein interactions, and for this …
Number of citations: 144 pubs.acs.org
XL Guo, K Shen, F Wang, DS Lawrence… - Journal of Biological …, 2002 - ASBMB
Protein-tyrosine phosphatases (PTPs) are important for the control of proper cellular tyrosine phosphorylation. Despite the large number of PTPs encoded in the human genome and the …
Number of citations: 90 www.jbc.org
YQ Long, ZJ Yao, JH Voigt, FDT Lung, JH Luo… - Biochemical and …, 1999 - Elsevier
The phage library derived, nonphosphorylated and thioether-cyclized peptide, termed G1TE, cyclo(CH 2 CO-Glu 1 -Leu-Tyr 3 -Glu-Asn-Val-Gly-Met-Tyr-Cys 10 )-amide, represents a …
Number of citations: 27 www.sciencedirect.com
VD Romanenko, VP Kukhar - Chemical reviews, 2006 - ACS Publications
The phosphate moiety (PO4-2) is the common structural motif of a wide range of natural phosphorus-based biologically active compounds, which play important roles as metabolic …
Number of citations: 419 pubs.acs.org
K Shen, YF Keng, L Wu, XL Guo, DS Lawrence… - Journal of Biological …, 2001 - ASBMB
Protein-tyrosine phosphatases (PTPases) form a large family of enzymes that serve as key regulatory components in signal transduction pathways. Defective or inappropriate regulation …
Number of citations: 283 www.jbc.org
ZJ Yao, CR King, T Cao, J Kelley… - Journal of medicinal …, 1999 - ACS Publications
Development of Grb2 Src homology 2 (SH2) domain binding inhibitors has important implications for treatment of a variety of diseases, including several cancers. In cellular studies, …
Number of citations: 110 pubs.acs.org
CE Hubbard - 2009 - search.proquest.com
Chemical probes of PTP activity are needed to gain a more complete understanding of their involvement in many physiological pathways and disease states. Two examples of inhibitory …
Number of citations: 0 search.proquest.com

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